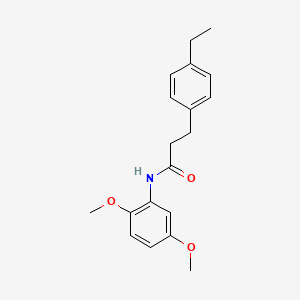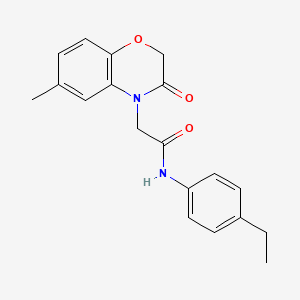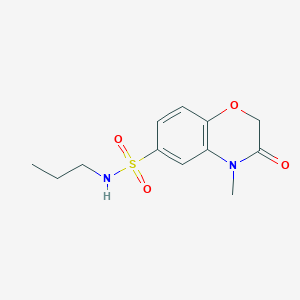![molecular formula C18H27N3O3 B4441831 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4441831.png)
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide
Vue d'ensemble
Description
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide, also known as Boc-Lys(Morpholine)-Phe-Aminobenzamide, is a synthetic compound that has been widely used in scientific research. This compound is a member of the class of benzamides and has a molecular formula of C21H30N4O3.
Mécanisme D'action
The mechanism of action of 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood. However, it has been shown to interact with various proteins, including proteases, GPCRs, and enzymes. It has also been shown to have an effect on cellular signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, such as chymotrypsin and trypsin. It has also been shown to activate GPCRs and modulate their signaling pathways. Additionally, it has been shown to have an effect on cellular proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its versatility. It can be used as a substrate for proteases, a fluorescent probe, and a ligand for GPCRs. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide in scientific research. One direction is to further investigate its mechanism of action and how it interacts with various proteins and signaling pathways. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, it can be used in drug discovery to identify new targets for drug development.
Applications De Recherche Scientifique
2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide has been used in various scientific research studies. It has been used as a substrate for proteases, such as chymotrypsin and trypsin, to study their enzymatic activities. It has also been used as a fluorescent probe to study protein-protein interactions and protein-ligand interactions. Additionally, it has been used as a ligand for G protein-coupled receptors (GPCRs) to study their binding affinities and signaling pathways.
Propriétés
IUPAC Name |
2-(butanoylamino)-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-6-17(22)20-16-8-4-3-7-15(16)18(23)19-9-5-10-21-11-13-24-14-12-21/h3-4,7-8H,2,5-6,9-14H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQZKWBCFPAUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-amino-N-mesitylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441773.png)

![2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B4441775.png)


![ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4441800.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4441814.png)


![N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441854.png)
![1-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4441861.png)
![N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441862.png)